molecular formula C20H14ClN3O B6507741 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-86-8

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol

Cat. No.: B6507741
CAS No.: 899350-86-8
M. Wt: 347.8 g/mol
InChI Key: JGGBPUSOUKWDPI-UHFFFAOYSA-N
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Description

4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a quinazoline derivative characterized by a chloro-substituted quinazoline core linked to a phenyl group at position 4 and an aminophenol moiety at position 2. The chloro and phenyl substituents enhance electron-withdrawing effects and aromatic stacking, while the phenolic hydroxyl group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGBPUSOUKWDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 6-chloro-4-phenylquinazoline with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming a variety of substituted quinazoline derivatives.

Scientific Research Applications

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these industries.

Mechanism of Action

The mechanism of action of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Evidence ID
4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol Quinazoline - Cl at C6
- Phenyl at C4
- Aminophenol at C2
C₂₀H₁₅ClN₄O 362.81 -
4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol Quinazoline - OMe at C6 and C7
- Aminophenol at C4
C₁₆H₁₅N₃O₃ 297.31
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-4-pyrimidinone Pyrimidinone - F-substituted phenyl
- Quinazoline-linked amino group
C₁₉H₁₅FN₆O 370.36
Phenol, 4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]- Pyrimidine - Cl at C6
- Methylthio at C2
C₁₁H₁₀ClN₃OS 267.73

Key Observations :

  • Quinazoline derivatives (e.g., ) exhibit higher molecular weights and complexity compared to pyrimidine analogs (e.g., ).
  • Electron-withdrawing groups (Cl, F) and electron-donating groups (OMe) modulate reactivity and binding affinity.

Physicochemical and Pharmacological Implications

Property This compound 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol Phenol, 4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]-
Solubility Moderate (hydroxyl group) High (methoxy groups enhance polarity) Low (methylthio reduces polarity)
Molecular Weight 362.81 297.31 267.73
Pharmacokinetic Potential Moderate BBB permeability High GI absorption Limited due to lipophilic groups

Biological Activity

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol, a compound belonging to the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H13ClN2O and features a unique structure characterized by a quinazoline core substituted with a chloro group, a phenyl group, and an amino phenol moiety. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways:

  • Enzyme Inhibition : The compound is known to inhibit tyrosine kinases, which play a significant role in cell signaling related to growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in treating infectious diseases .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description
Anticancer Inhibits cell proliferation in various cancer cell lines, including colorectal and liver cancers.
Antimicrobial Exhibits activity against a range of microbial pathogens.
Anti-inflammatory Potential to reduce inflammation through modulation of specific pathways.
Enzyme Inhibition Targets specific kinases involved in cancer signaling pathways.

Case Studies and Experimental Data

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated significant antiproliferative effects with IC50 values ranging from 0.4 μM to 1.0 μM for various cell lines, including HL-60 (leukemia), Hep3B (liver cancer), and H460 (lung cancer) .
  • Mechanistic Insights : Further investigations revealed that treatment with this compound led to G2/M phase arrest in the cell cycle, downregulating cyclin B1 and CDK1, which are critical regulators of cell division .
  • Structural Activity Relationship (SAR) : Studies on related quinazoline derivatives suggest that modifications to the core structure could enhance bioavailability and reduce side effects while maintaining or improving anticancer efficacy .

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